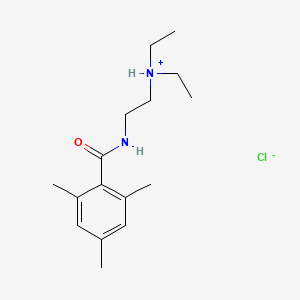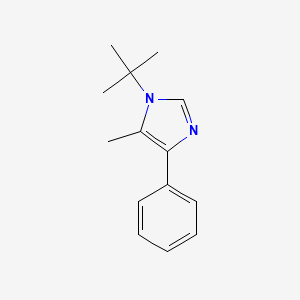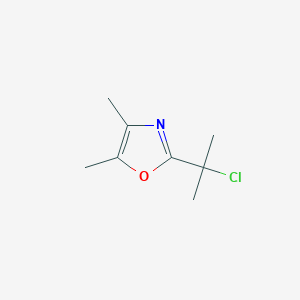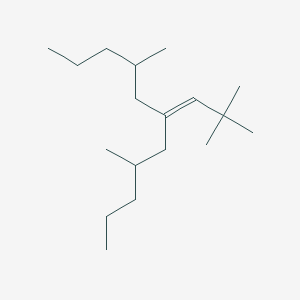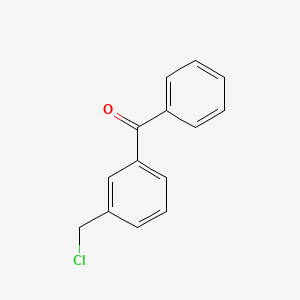
4,7-Dihydroxy-3-(4-nitrophenyl)chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dihydroxy-3-(4-nitrophenyl)chromen-2-one is a compound belonging to the class of chromen-2-ones, which are oxygen-containing heterocycles. This compound is characterized by the presence of hydroxyl groups at positions 4 and 7, and a nitrophenyl group at position 3.
Preparation Methods
The synthesis of 4,7-Dihydroxy-3-(4-nitrophenyl)chromen-2-one can be achieved through various synthetic routes. One common method involves the condensation of 4-hydroxycoumarin with 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
4,7-Dihydroxy-3-(4-nitrophenyl)chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits antioxidant and antimicrobial properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer activities.
Industry: It is used in the development of dyes, optical brighteners, and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The biological activity of 4,7-Dihydroxy-3-(4-nitrophenyl)chromen-2-one is attributed to its ability to interact with various molecular targets and pathways. For instance, its antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase and lipoxygenase. The compound’s anticancer activity is linked to its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
4,7-Dihydroxy-3-(4-nitrophenyl)chromen-2-one can be compared with other chromen-2-one derivatives such as:
4-Hydroxycoumarin: Lacks the nitrophenyl group and has different biological activities.
7-Hydroxycoumarin: Similar structure but lacks the nitrophenyl group, leading to different pharmacological properties.
Properties
Molecular Formula |
C15H9NO6 |
|---|---|
Molecular Weight |
299.23 g/mol |
IUPAC Name |
4,7-dihydroxy-3-(4-nitrophenyl)chromen-2-one |
InChI |
InChI=1S/C15H9NO6/c17-10-5-6-11-12(7-10)22-15(19)13(14(11)18)8-1-3-9(4-2-8)16(20)21/h1-7,17-18H |
InChI Key |
KXUFXUWENCNPFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C3=C(C=C(C=C3)O)OC2=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


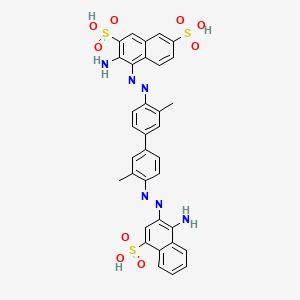
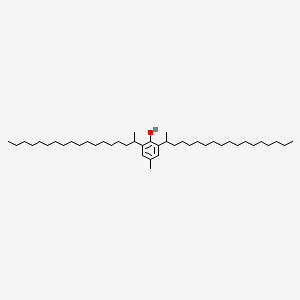
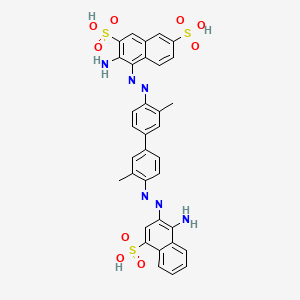

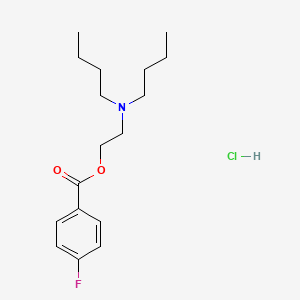
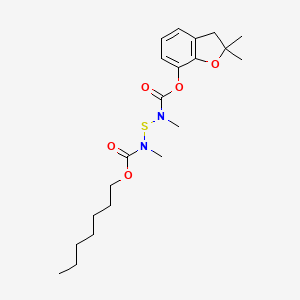
![[(E)-4-methylpent-2-en-2-yl] acetate](/img/structure/B13762274.png)
